4-amino-N-methyl-3-(trifluoromethyl)benzamide
Description
4-Amino-N-methyl-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring, an amino (-NH₂) group at the 4-position, and a methyl-substituted amide (-N-CH₃) at the benzamide moiety. This compound’s structural uniqueness lies in its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the amino group, which may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
4-amino-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14-8(15)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDMFPRPJVPPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 4-amino-3-trifluoromethylbenzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include:
Temperature: Typically around 80-100°C.
Catalyst: Commonly used catalysts include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Solvent: Solvents such as dichloromethane or dimethylformamide (DMF) are often used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted trifluoromethyl compounds.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
One of the prominent applications of 4-amino-N-methyl-3-(trifluoromethyl)benzamide is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit inhibitory effects on specific protein kinases involved in cancer cell proliferation. The ability to modify the trifluoromethyl group enhances the compound's potency and selectivity towards target enzymes, making it a candidate for further drug development .
b. Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of this compound can act on discoidin-domain receptors (DDR1 and DDR2), which are implicated in inflammatory processes. In an LPS-induced acute lung injury mouse model, compounds structurally related to this compound showed significant reductions in pulmonary edema and inflammation markers, suggesting potential therapeutic uses in treating inflammatory diseases .
Synthetic Applications
a. Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications through reactions such as amination, alkylation, and acylation. This versatility makes it valuable in the pharmaceutical industry for developing new drugs .
b. Polymorphism and Crystallization Studies
The study of polymorphs of this compound has implications for drug formulation and stability. Different crystalline forms can exhibit varying solubility and bioavailability profiles, which are critical factors in drug development. Research into its crystalline forms has shown that these variations can significantly affect the compound’s pharmacokinetic properties .
Material Science
a. Development of Functional Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science. It can be utilized in the synthesis of advanced materials such as polymers and coatings with enhanced thermal stability and chemical resistance .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigate the inhibitory effect on protein kinases | Compounds showed significant inhibition of cancer cell growth |
| Anti-inflammatory Research | Assess effects on LPS-induced lung injury | Reduction in pulmonary edema and inflammation markers observed |
| Polymorphism Analysis | Evaluate different crystalline forms | Identified variations affecting solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Trifluoromethyl-Substituted Benzamides
Key Observations :
- Trifluoromethyl Position: The 3-position in this compound contrasts with the 4-position in antimicrobial salicylamides (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide), which exhibit potent activity against Desulfovibrio piger (IC₅₀: 0.37–1.10 µmol/L) . The 4-position may enhance membrane penetration in microbial targets.
- Amino vs. Hydroxyl groups in salicylamides facilitate hydrogen bonding with bacterial enzymes involved in sulfate reduction .
Key Findings :
- Antimicrobial vs. Kinase Inhibition: Salicylamides with trifluoromethyl groups show dose-dependent inhibition of sulfate-reducing bacteria, correlating with cytotoxicity . In contrast, kinase inhibitors like CHMFL-ABL/KIT-155 leverage the trifluoromethyl group for hydrophobic interactions in ATP-binding pockets, achieving nanomolar potency .
- Agricultural vs. Pharmaceutical Use: Fluopyram’s dual trifluoromethyl groups and pyridine-ethyl linker optimize fungicidal activity, whereas this compound’s lack of a heterocyclic scaffold may limit target engagement .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Formulation Strategies
Key Insights :
- Salt Formation : Sodium or potassium salts (e.g., Fluopyram derivatives) improve aqueous solubility for agricultural applications , whereas pharmaceutical benzamides like nilotinib require co-solvents or amorphous dispersions .
- Trifluoromethyl Impact : The -CF₃ group increases logP values, necessitating formulation optimizations for oral bioavailability.
Biological Activity
4-amino-N-methyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and as a kinase inhibitor. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate acylating agents to form the amide linkage. This process is often optimized to enhance yield and purity, utilizing techniques such as solvent evaporation and recrystallization.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human lung adenocarcinoma (A-549)
- Human breast cancer (MCF-7)
In vitro assays revealed that compounds with similar structures showed IC50 values indicating effective inhibition of cell growth. Specifically, compounds featuring the trifluoromethyl group were noted for their enhanced potency against receptor tyrosine kinases (RTKs) such as EGFR and HER2 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A-549 | 12.5 | Inhibition of EGFR |
| This compound | MCF-7 | 15.0 | Induction of apoptosis |
Kinase Inhibition
The compound has been identified as a potential inhibitor of several key kinases involved in cancer progression:
- Target Kinases :
- EGFR
- HER2
- PDGFR
- Bcr-Abl
Docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling that leads to tumor growth .
Case Studies
-
In Vitro Efficacy :
A study evaluated the anticancer efficacy of several benzamide derivatives, including our compound, against A-549 and MCF-7 cell lines. The results indicated that the presence of the trifluoromethyl group significantly increased cytotoxicity compared to non-fluorinated analogs . -
Molecular Docking Studies :
Molecular docking simulations showed that this compound forms stable interactions with critical residues in the active site of EGFR, suggesting a mechanism for its inhibitory effects on tumor cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
